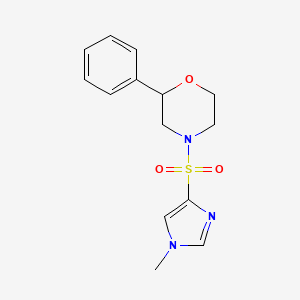

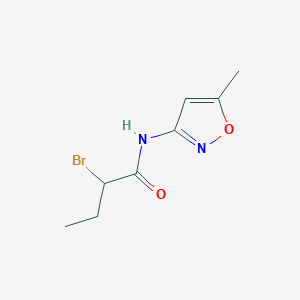

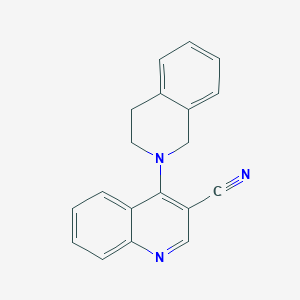

![molecular formula C9H10N2 B2763464 2,6-Dimethylimidazo[1,2-a]pyridine CAS No. 102308-96-3](/img/structure/B2763464.png)

2,6-Dimethylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethylimidazo[1,2-a]pyridine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a molecular weight of 146.19 . The IUPAC name for this compound is 2,6-dimethylimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The InChI code for 2,6-Dimethylimidazo[1,2-a]pyridine is 1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 . This indicates that the compound has a fused bicyclic structure with two nitrogen atoms .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

2,6-Dimethylimidazo[1,2-a]pyridine is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains have further complicated treatment. Researchers have identified imidazo[1,2-a]pyridine derivatives with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being actively investigated for their potential to combat this deadly infectious disease.

Material Science

Beyond medicinal applications, imidazo[1,2-a]pyridine also finds utility in material science. Its unique structural features make it an intriguing building block for designing functional materials, such as organic semiconductors, luminescent compounds, and liquid crystals .

Synthetic Chemistry

Researchers have developed diverse synthetic methodologies for imidazo[1,2-a]pyridine derivatives. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–nitrogen bond formations . These synthetic strategies enable the efficient preparation of novel compounds for further exploration.

Functionalization Strategies

Recent advances focus on functionalizing imidazo[1,2-a]pyridines directly. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to introduce various functional groups into this scaffold . These functionalized derivatives offer exciting prospects for drug discovery and material science.

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are considered valuable scaffolds in organic synthesis and pharmaceutical chemistry, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthetic strategies and applications in medicinal chemistry .

Wirkmechanismus

Target of Action

2,6-Dimethylimidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of this compound are believed to be associated with the tuberculosis bacterium, Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets in a way that inhibits the growth and proliferation of the tuberculosis bacterium .

Biochemical Pathways

The compound affects various biochemical pathways within the tuberculosis bacterium. For instance, it has been found to inhibit the pantothenate synthetase (PS), a key enzyme involved in the biosynthesis of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. In an acute TB mouse model, treatment with the compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the compound, respectively, after 4 weeks of treatment .

Eigenschaften

IUPAC Name |

2,6-dimethylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-9-10-8(2)6-11(9)5-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDSWBVPZVMUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylimidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

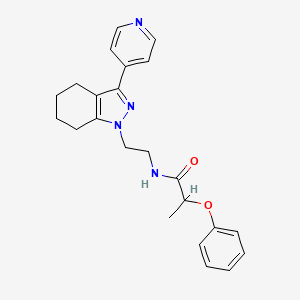

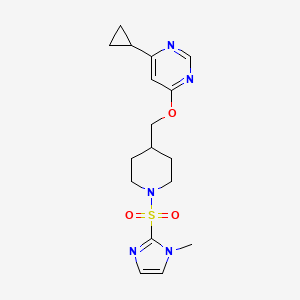

![4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2763381.png)

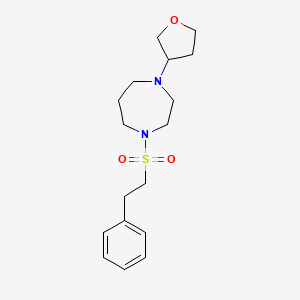

![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)

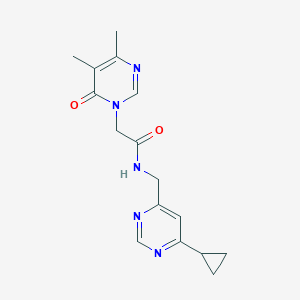

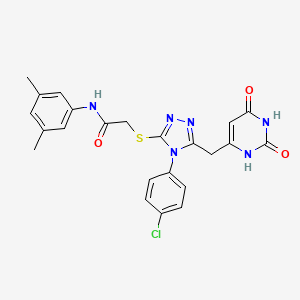

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2763392.png)

![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)

![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)